

GSK-7975A vs. Synta66: A Comparative Analysis of CRAC Channel Inhibitors

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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

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For researchers and drug development professionals investigating the intricate roles of store-operated calcium entry (SOCE), the selection of a potent and selective CRAC (Calcium Release-Activated Calcium) channel inhibitor is paramount. This guide provides an objective comparison of two widely used CRAC channel inhibitors, **GSK-7975A** and Synta66, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

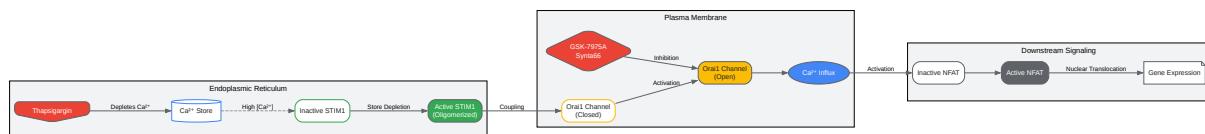
Mechanism of Action: Targeting the Orai Pore

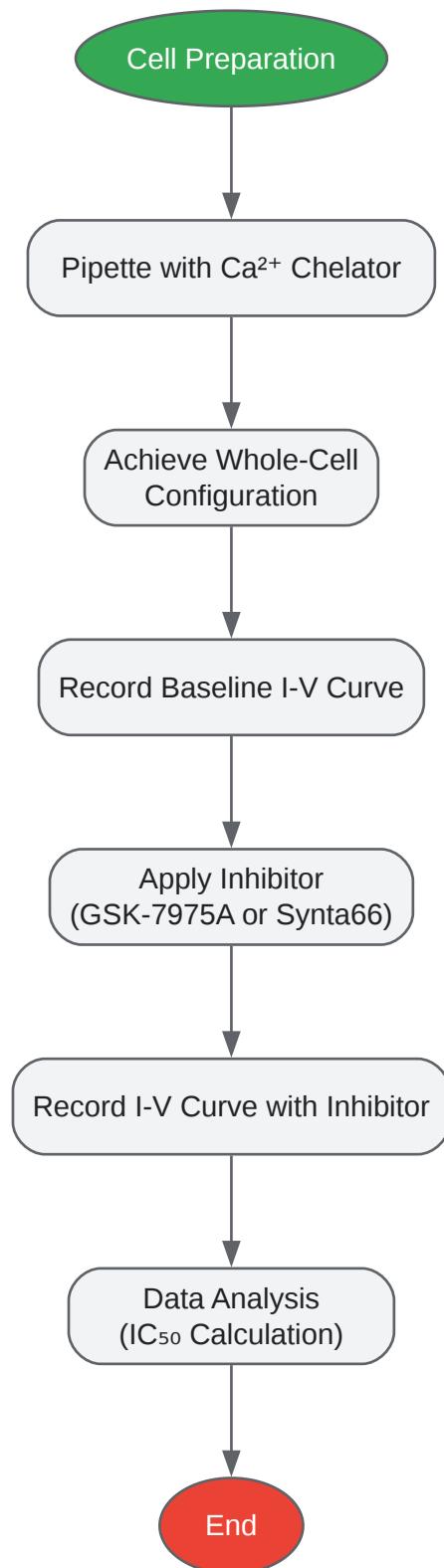
Both **GSK-7975A** and Synta66 are potent inhibitors of the Orai1 calcium channel, which constitutes the pore-forming subunit of the CRAC channel.^[1] They function as allosteric pore blockers, binding to a site on the Orai channel that influences its conformation and function, rather than directly obstructing the pore.^[1] Their binding site is located on the extracellular side of the channel, in proximity to the transmembrane helices and extracellular loops that form the pore's selectivity filter.^[1]

Crucially, neither **GSK-7975A** nor Synta66 interferes with the upstream signaling events of CRAC channel activation, such as the oligomerization of the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 or the coupling of STIM1 to Orai1.^{[1][2]} This indicates their direct action on the Orai channel itself.^[1] However, a recent study suggests a difference in their site of action; **GSK-7975A** appears to act exclusively from the extracellular side, while Synta66 can inhibit CRAC channel function from both the extracellular and intracellular sides of the plasma membrane.^[3]

The inhibitory efficacy of both compounds is dependent on the geometry of the Orai channel's selectivity filter, as mutations in this region have been shown to reduce their inhibitory capacity.

[\[1\]](#)



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